molecular formula C9H6N2O3 B2612196 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1019111-51-3

3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B2612196
CAS RN: 1019111-51-3
M. Wt: 190.158
InChI Key: AHMRVKNHZLTVMN-UHFFFAOYSA-N
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Description

3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical structure and its ability to interact with biological systems. In

Scientific Research Applications

Antitubercular Activity

3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid has shown promise as an antitubercular agent. In a study using a mouse model infected with Mycobacterium tuberculosis (Mtb) strain H37Rv, treatment with this compound led to significant reductions in bacterial load. Doses of 0.4, 2.0, and 10.0 mg/kg resulted in 90%, 99%, and 99.9% reductions, respectively, after 4 weeks of treatment .

Fluorescent Bioimaging of pH

Researchers have explored the use of imidazo[1,2-a]pyridine analogues for bioimaging applications. Specifically, fluorescent derivatives of this compound have been employed to visualize pH changes in biological systems. These imaging probes can provide valuable insights into cellular processes and microenvironments .

Fluorescence Imaging of Pathophysiological Microenvironments

Continuing with the theme of fluorescence imaging, 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives have been investigated for their ability to detect pathophysiological conditions. These compounds can serve as valuable tools for studying disease-related changes in tissues and cells .

properties

IUPAC Name

3-formylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-8(9(13)14)10-7-3-1-2-4-11(6)7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMRVKNHZLTVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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